molecular formula C26H28O3 B14226725 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol CAS No. 501435-32-1

4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol

Cat. No.: B14226725
CAS No.: 501435-32-1
M. Wt: 388.5 g/mol
InChI Key: KQYCRJRBQLRQTD-UHFFFAOYSA-N
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Description

4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization with hydroxyl groups. Common synthetic routes include:

    Cyclohexyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups can be done using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.

    Functional Group Protection and Deprotection: Protecting groups may be used to prevent unwanted reactions during intermediate steps, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Methylphenidate: A central nervous system stimulant with a different mechanism of action but similar structural features.

    Acetaminophen: An analgesic with hydroxyl groups, used for pain management.

Uniqueness

4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol is unique due to its specific arrangement of hydroxyl groups and cyclohexyl ring, which confer distinct chemical and biological properties

Properties

CAS No.

501435-32-1

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-[1-(4-hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol

InChI

InChI=1S/C26H28O3/c1-17-15-22(28)7-9-24(17)26(25-10-8-23(29)16-18(25)2)13-11-20(12-14-26)19-3-5-21(27)6-4-19/h3-10,15-16,20,27-29H,11-14H2,1-2H3

InChI Key

KQYCRJRBQLRQTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)C

Origin of Product

United States

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